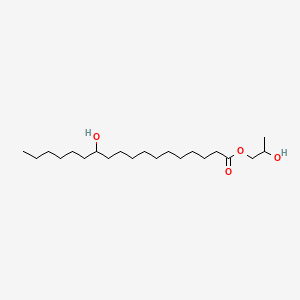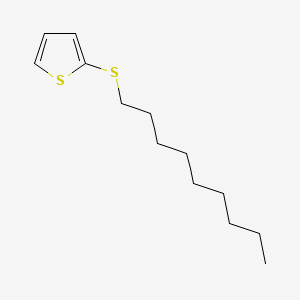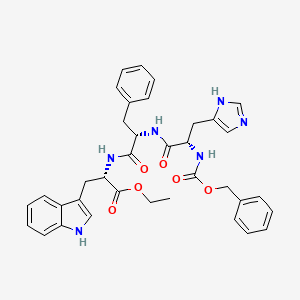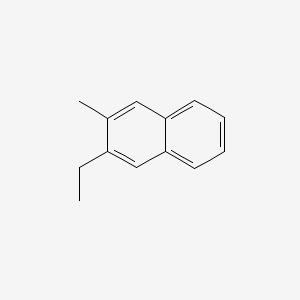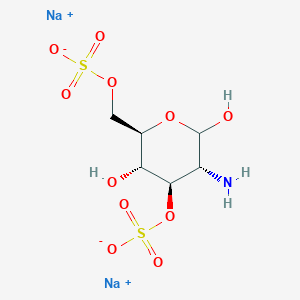
D-Glucosamine-3,6-di-O-sulphate(2na)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Glucosamine-3,6-di-O-sulphate(2na) is a chemical compound with the molecular formula C6H11NNa2O11S2 and a molecular weight of 383.26 g/mol It is a derivative of glucosamine, a naturally occurring amino sugar that is a key component of glycosaminoglycans and glycoproteins
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucosamine-3,6-di-O-sulphate(2na) typically involves the sulfation of D-glucosamine. The process includes the reaction of D-glucosamine with sulfur trioxide-pyridine complex in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions . The reaction is followed by neutralization with sodium hydroxide to yield the sodium salt form of the compound.
Industrial Production Methods
Industrial production of D-Glucosamine-3,6-di-O-sulphate(2na) involves large-scale sulfation processes, often using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to obtain a product with consistent quality and high yield .
Chemical Reactions Analysis
Types of Reactions
D-Glucosamine-3,6-di-O-sulphate(2na) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfate groups to hydroxyl groups.
Substitution: The sulfate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted glucosamine derivatives.
Scientific Research Applications
D-Glucosamine-3,6-di-O-sulphate(2na) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of D-Glucosamine-3,6-di-O-sulphate(2na) involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes involved in glycosaminoglycan synthesis and degradation. The compound can also influence cellular signaling pathways related to inflammation and cartilage metabolism .
Comparison with Similar Compounds
Similar Compounds
- D-Glucosamine-6-sulfate
- D-Glucosamine-3-sulfate
- N-Acetyl-D-glucosamine-6-sulfate
Uniqueness
D-Glucosamine-3,6-di-O-sulphate(2na) is unique due to its dual sulfation at the 3 and 6 positions of the glucosamine molecule. This structural feature imparts distinct chemical and biological properties, making it particularly useful in specific research and industrial applications .
Properties
Molecular Formula |
C6H11NNa2O11S2 |
|---|---|
Molecular Weight |
383.3 g/mol |
IUPAC Name |
disodium;[(3R,4R,5R,6R)-3-amino-2,5-dihydroxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate |
InChI |
InChI=1S/C6H13NO11S2.2Na/c7-3-5(18-20(13,14)15)4(8)2(17-6(3)9)1-16-19(10,11)12;;/h2-6,8-9H,1,7H2,(H,10,11,12)(H,13,14,15);;/q;2*+1/p-2/t2-,3-,4-,5-,6?;;/m1../s1 |
InChI Key |
SYUWXZWCRHWRIA-QOJDFBNTSA-L |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)N)OS(=O)(=O)[O-])O)OS(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C(C1C(C(C(C(O1)O)N)OS(=O)(=O)[O-])O)OS(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


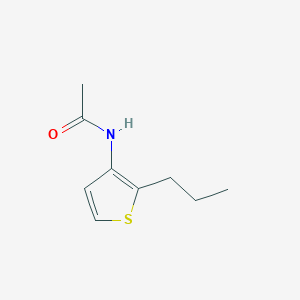

![3-[3-(2-Methoxyphenoxy)pyrrolidin-1-yl]propan-1-ol](/img/structure/B13816064.png)

